

D-Psicose: A Novel Cryoprotectant for Enhanced Biological Sample Preservation

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Compound of Interest

Compound Name: *D-Psicose*

Cat. No.: *B8758972*

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Application Note AP2025-11

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and drug development applications. The process, however, can induce significant cellular stress and damage, primarily due to the formation of ice crystals and the toxic effects of high concentrations of cryoprotective agents (CPAs). Current standard CPAs, such as dimethyl sulfoxide (DMSO) and glycerol, while effective, can exhibit cellular toxicity and require careful removal post-thaw, which can complicate downstream applications.

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. [1][2] While extensively studied for its low-calorie sweetening properties and various physiological benefits, emerging research on rare sugars suggests potential cryoprotective properties. This application note explores the prospective use of **D-Psicose** as a novel cryoprotectant, outlines its potential mechanisms of action, and provides detailed protocols for its evaluation in biological sample preservation.

Potential Mechanisms of Cryoprotection

The cryoprotective effects of sugars are often attributed to their ability to mitigate freezing-induced cellular damage through several mechanisms. While direct studies on **D-Psicose** are

limited, its properties as a sugar suggest it may act as a cryoprotectant through the following pathways:

- **Inhibition of Ice Recrystallization:** During thawing, small ice crystals can grow into larger, more damaging ones in a process called recrystallization.^[3] Sugars are known to inhibit this process. **D-Psicose** may adsorb to the surface of ice crystals, preventing their growth and minimizing mechanical damage to cellular structures.
- **Vitrification and Glass Transition:** At high concentrations and with rapid cooling, some cryoprotectants can help a solution vitrify, forming a glass-like amorphous solid instead of crystalline ice. Sugars can increase the glass transition temperature (T_g) of the cryopreservation medium, promoting vitrification and reducing the likelihood of ice crystal formation.
- **Membrane Stabilization:** Sugars can interact with the polar head groups of phospholipids in cell membranes, potentially stabilizing the lipid bilayer and protecting it from freeze-induced phase transitions and damage.
- **Osmotic Buffering:** **D-Psicose**, as a solute, can help to reduce the osmotic stress experienced by cells during the freezing and thawing process by moderating the difference in solute concentration between the intracellular and extracellular environments.

Advantages of D-Psicose as a Cryoprotectant

The use of **D-Psicose** as a cryoprotectant offers several potential advantages over traditional CPAs:

- **Low Toxicity:** As a naturally occurring sugar with GRAS status, **D-Psicose** is expected to have significantly lower cellular toxicity compared to DMSO and glycerol.
- **Biocompatibility:** Being a monosaccharide, **D-Psicose** is biocompatible and may not require extensive removal procedures post-thaw, simplifying cell culture workflows.
- **Potential for Synergy:** **D-Psicose** could potentially be used in combination with lower concentrations of traditional CPAs to reduce overall toxicity while maintaining high cell viability.

Experimental Protocols

To evaluate the efficacy of **D-Psicose** as a cryoprotectant, the following experimental protocols are proposed. These protocols provide a framework for assessing cell viability, and ice recrystallization inhibition.

Protocol 1: Evaluation of Cell Viability Post-Cryopreservation with D-Psicose

This protocol details the steps to assess the cryoprotective effect of **D-Psicose** on a model cell line (e.g., HeLa or a specific cell line relevant to the user's research) by measuring cell viability after a freeze-thaw cycle.

Materials:

- Cultured cells in exponential growth phase
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA or other appropriate cell dissociation reagent
- **D-Psicose** (sterile, cell culture grade)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Fetal Bovine Serum (FBS)
- Cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage dewar
- 37°C water bath

- Trypan blue solution (0.4%)
- Hemocytometer or automated cell counter

Procedure:

- Cell Preparation:
 1. Culture cells to 70-80% confluency.
 2. Harvest the cells by washing with PBS and detaching with Trypsin-EDTA.
 3. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
 4. Centrifuge the cell suspension at 200 x g for 5 minutes.
 5. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
 6. Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial viability is >95%.
 7. Adjust the cell concentration to 2×10^6 cells/mL in complete culture medium.
- Preparation of Cryopreservation Media:
 1. Prepare a stock solution of 2X cryopreservation medium containing 20% **D-Psicose** (w/v) in complete culture medium. Filter-sterilize the solution.
 2. Prepare a control cryopreservation medium containing 20% DMSO (v/v) and 80% FBS.
 3. Prepare a basal medium control (complete culture medium with no cryoprotectant).
 4. Prepare a series of **D-Psicose** concentrations (e.g., 5%, 10%, 15%, 20% final concentration) by diluting the 2X stock solution.
- Cryopreservation:

1. Aliquot the cell suspension into separate tubes for each experimental condition.
 2. Slowly add an equal volume of the 2X cryopreservation medium (**D-Psicose** or DMSO) dropwise to the cell suspension while gently swirling the tube. This will result in a final cell concentration of 1×10^6 cells/mL and the desired final concentration of the cryoprotectant.
 3. Incubate the cell suspension at room temperature for 15 minutes.
 4. Dispense 1 mL of the cell suspension into each labeled cryovial.
 5. Place the cryovials into a controlled-rate freezing container.
 6. Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.[\[4\]](#)
 7. Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).
- Thawing and Viability Assessment:
 1. Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small ice crystal remains.[\[5\]](#)
 2. Wipe the outside of the vial with 70% ethanol.
 3. Immediately and gently transfer the contents of the cryovial to a tube containing 9 mL of pre-warmed complete culture medium.
 4. Centrifuge the cells at $200 \times g$ for 5 minutes.
 5. Discard the supernatant and resuspend the cell pellet in 1 mL of fresh complete culture medium.
 6. Perform a cell count and viability assessment using the trypan blue exclusion method.
 7. Calculate the post-thaw cell viability as: $(\text{Number of viable cells} / \text{Total number of cells}) \times 100\%$.

8. Plate the remaining viable cells and assess their attachment and proliferation over 24-48 hours.

Data Presentation:

Cryoprotectant	Concentration (%)	Pre-freeze Viability (%)	Post-thaw Viability (%)	Post-thaw Recovery (%)
None (Control)	0	>95		
D-Psicose	5	>95		
D-Psicose	10	>95		
D-Psicose	15	>95		
D-Psicose	20	>95		
DMSO	10	>95		

*Post-thaw Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100%

Protocol 2: Ice Recrystallization Inhibition (IRI) Assay

This protocol, often referred to as a "splat cooling assay," is used to visually assess the ability of **D-Psicose** to inhibit the growth of ice crystals.

Materials:

- **D-Psicose**
- Sucrose
- Deionized water
- Microscope slides and coverslips
- Polished metal block (e.g., aluminum or copper) pre-cooled on dry ice or in a -80°C freezer
- Cold stage for microscope or a cryo-stage

- Microscope with a digital camera

Procedure:

- Sample Preparation:

1. Prepare a 30% (w/v) sucrose solution in deionized water. This solution provides a consistent background for ice crystal formation.
2. Prepare a series of **D-Psicose** solutions at different concentrations (e.g., 10, 50, 100, 200 mM) in the 30% sucrose solution.
3. Use the 30% sucrose solution as a negative control.

- Splat Cooling:

1. Place a small droplet (5-10 μ L) of the test solution onto a microscope slide.
2. Invert the slide and quickly press the droplet against the pre-cooled metal block for 1-2 seconds. This rapid cooling creates a thin, wafer-like frozen sample with small ice crystals.

- Annealing and Imaging:

1. Quickly transfer the slide to the pre-cooled microscope stage, which should be maintained at a constant sub-zero temperature (e.g., -6°C to -8°C).
2. Immediately capture an image of the ice crystals (Time 0).
3. Anneal the sample by holding it at this temperature for a set period (e.g., 30 minutes).
4. Capture another image of the same area after the annealing period.

- Data Analysis:

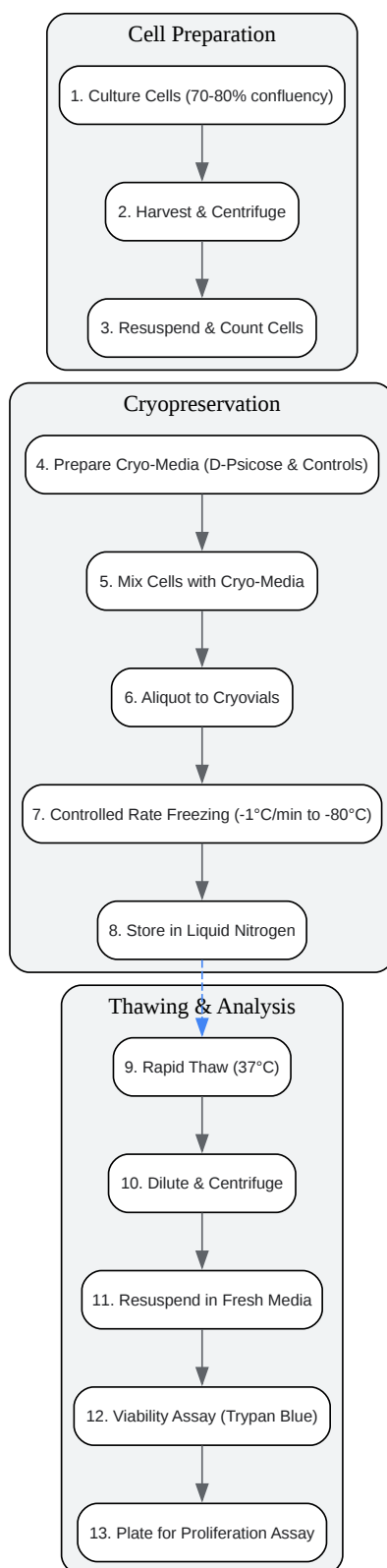
1. Visually compare the images from Time 0 and after annealing. In the absence of an effective IRI agent, the average size of the ice crystals will increase significantly.

2. For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the mean ice crystal size in both images.
3. Calculate the percent increase in mean crystal size. A smaller increase indicates greater IRI activity.

Data Presentation:

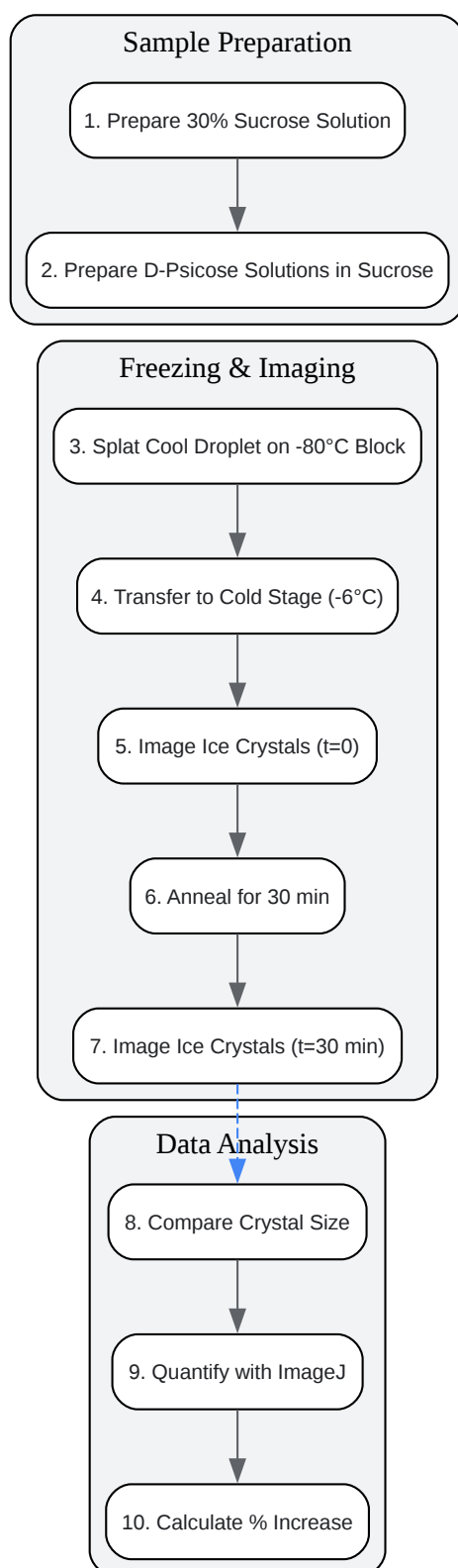
Compound	Concentration (mM)	Mean Crystal Size (t=0) (μm^2)	Mean Crystal Size (t=30 min) (μm^2)	% Increase in Crystal Size
Sucrose (Control)	N/A			
D-Psicose	10			
D-Psicose	50			
D-Psicose	100			
D-Psicose	200			

Visualizations



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Figure 1. Experimental workflow for assessing cell viability post-cryopreservation.



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Figure 2. Workflow for the Ice Recrystallization Inhibition (IRI) assay.

Conclusion

D-Psicose presents a promising, low-toxicity alternative to conventional cryoprotectants for the preservation of biological samples. Its anticipated ability to inhibit ice recrystallization and stabilize cellular membranes during the freeze-thaw process warrants thorough investigation. The protocols outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of **D-Psicose** and potentially develop novel, improved cryopreservation solutions. Successful validation could lead to enhanced post-thaw cell viability and functionality, benefiting a wide range of applications in biomedical research and cellular therapies.

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